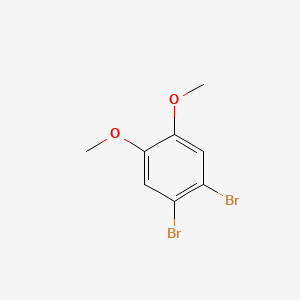

1,2-dibromo-4,5-dimethoxybenzene

Descripción

The exact mass of the compound 4,5-Dibromoveratrole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dibromo-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCLQXMMFJREPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191325 | |

| Record name | 4,5-Dibromoveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37895-73-1 | |

| Record name | 1,2-Dibromo-4,5-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37895-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dibromoveratrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037895731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dibromoveratrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dibromoveratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIBROMOVERATROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9DU4YZ2JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,2-dibromo-4,5-dimethoxybenzene from Veratrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,2-dibromo-4,5-dimethoxybenzene from veratrole (1,2-dimethoxybenzene). The primary method detailed is the direct electrophilic bromination of veratrole using a combination of potassium bromate (B103136) and hydrobromic acid in acetic acid. This process is a well-established and efficient route to the desired dibrominated product, a valuable intermediate in the synthesis of various organic compounds.

Reaction Principle

The synthesis of this compound from veratrole is achieved through an electrophilic aromatic substitution reaction.[1] The methoxy (B1213986) groups (-OCH₃) on the veratrole ring are activating and ortho-, para-directing. Due to the symmetrical nature of veratrole, the two bromine atoms are directed to the 4 and 5 positions of the benzene (B151609) ring. The reaction utilizes potassium bromate (KBrO₃) and hydrobromic acid (HBr) to generate bromine (Br₂) in situ, which then acts as the electrophile.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from veratrole, based on a representative experimental protocol.[2]

| Parameter | Value |

| Starting Material | Veratrole (1,2-dimethoxybenzene) |

| Reagents | Potassium bromate (KBrO₃), Hydrobromic acid (HBr, 48%), Acetic acid (glacial) |

| Product | This compound |

| Molecular Formula | C₈H₈Br₂O₂ |

| Molecular Weight | 295.96 g/mol |

| Typical Yield | 61% |

| Melting Point | 87 °C |

| Appearance | Crystalline solid |

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures for the bromination of veratrole.[2]

Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

Potassium bromate (KBrO₃)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Glacial acetic acid

-

Sodium disulfite (Na₂S₂O₃)

-

Ethanol

-

Ice

Equipment:

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and suction flask

-

Beakers

-

Graduated cylinders

-

Desiccator

Procedure:

-

Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar and a thermometer, dissolve 4.15 g (30.0 mmol) of veratrole in 40 mL of glacial acetic acid.

-

Addition of Bromate: To the stirred solution, add 3.34 g (20.0 mmol) of potassium bromate. The potassium bromate may not dissolve completely at this stage.

-

Addition of Hydrobromic Acid: Slowly add 12 mL (105 mmol) of 48% hydrobromic acid dropwise to the stirred mixture at room temperature. Monitor the temperature of the reaction mixture.

-

Temperature Control: The reaction is exothermic. If the temperature rises to approximately 45 °C, the potassium bromate will dissolve completely. Maintain the temperature and continue stirring for an additional 30 minutes at room temperature.

-

Precipitation: Pour the reaction mixture into 100 mL of ice-cold water and stir for 15 minutes to facilitate the precipitation of the crude product.

-

Isolation of Crude Product: Collect the precipitate by suction filtration using a Büchner funnel.

-

Washing: Wash the collected solid first with 20 mL of a 0.2 M sodium disulfite solution to remove any unreacted bromine, and then with 20 mL of water.

-

Purification: Recrystallize the crude product from 10 mL of ethanol.

-

Drying: Dry the purified crystals in a desiccator over silica (B1680970) gel to a constant weight. The expected yield is approximately 5.40 g (61%).

Visualizations

Reaction Workflow

The following diagram illustrates the key steps in the synthesis of this compound from veratrole.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: Electrophilic Aromatic Substitution

This diagram outlines the mechanism of the electrophilic aromatic substitution for the bromination of veratrole.

Caption: Mechanism of electrophilic bromination of veratrole.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dibromoveratrole

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,5-Dibromoveratrole, tailored for researchers, scientists, and professionals in the field of drug development. This document collates essential data, outlines experimental methodologies, and presents visual workflows to facilitate a deeper understanding of this chemical compound.

Core Physicochemical Data

4,5-Dibromoveratrole, also known as 1,2-dibromo-4,5-dimethoxybenzene, is a halogenated aromatic ether. The following tables summarize its key quantitative physicochemical properties.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 37895-73-1 | [1][2][3] |

| Molecular Formula | C₈H₈Br₂O₂ | [1][2][3] |

| Molecular Weight | 295.96 g/mol | [1][3] |

| Appearance | White to Orange to Green powder to crystal | [1][4] |

| Melting Point | 90-92 °C | [1][3][5] |

| Boiling Point | 286.6 ± 35.0 °C (Predicted) | [1][2][3] |

| Density | 1.742 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Flash Point | 114.5 °C | [2][3] |

| Refractive Index | 1.561 | [2][3] |

| Vapor Pressure | 0.00451 mmHg at 25°C | [2][3] |

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [1][3][4] |

| Water | Very slightly soluble (0.22 g/L at 25 °C) | [4] |

Table 3: Spectral Data

| Spectroscopy Type | Data Available | Source(s) |

| ¹H NMR | δ=7.06 (s, 2H); 3.86 (s, 6H) in CDCl₃ | [6] |

| ¹³C NMR | δ=148.8; 115.9; 114.7; 56.2 in CDCl₃ | [6] |

| Mass Spectrometry (GC-MS) | Data available | [7] |

| Infrared (IR) Spectroscopy | Data available (KBr wafer and vapor phase) | [7] |

| Raman Spectroscopy | Data available | [7] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This physical property is a crucial indicator of purity.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

4,5-Dibromoveratrole sample (finely powdered and dry)

-

Heating bath (e.g., oil bath)

Procedure:

-

Sample Preparation: A small amount of the finely powdered 4,5-Dibromoveratrole is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath.[9][10]

-

Heating: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.[9][11] The heating rate should be slow, around 1-2 °C per minute, as the melting point is approached to ensure an accurate reading.[8][10]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.[10][11] For a pure compound, this range should be narrow.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a substance is generally determined by the shake-flask method.

Apparatus and Materials:

-

Test tubes or flasks with stoppers

-

Spatula

-

Balance

-

Water bath or incubator for temperature control

-

Solvent (e.g., water, ethanol)

-

4,5-Dibromoveratrole sample

Procedure:

-

An excess amount of 4,5-Dibromoveratrole is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

After agitation, the solution is allowed to stand to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn.

-

The concentration of 4,5-Dibromoveratrole in the supernatant is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). This concentration represents the solubility of the compound in the chosen solvent at that specific temperature.

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for determining a physicochemical property of a chemical compound like 4,5-Dibromoveratrole.

References

- 1. 37895-73-1 CAS MSDS (4,5-DIBROMOVERATROLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4,5-Dibromoveratrole | 37895-73-1 [chemnet.com]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. guidechem.com [guidechem.com]

- 6. 4,5-DIBROMOVERATROLE | 37895-73-1 [chemicalbook.com]

- 7. 4,5-Dibromoveratrole | C8H8Br2O2 | CID 2758033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. pennwest.edu [pennwest.edu]

- 12. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to 1,2-dibromo-4,5-dimethoxybenzene

CAS Number: 37895-73-1

This technical guide provides a comprehensive overview of 1,2-dibromo-4,5-dimethoxybenzene, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical and Physical Properties

This compound, also known as 4,5-dibromoveratrole, is a halogenated aromatic compound.[1][2][3] It serves as a crucial building block in the synthesis of more complex molecules.[4]

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₈Br₂O₂[1][3][5] |

| Molecular Weight | 295.96 g/mol [1][3][5] |

| Appearance | White to orange to green powder or crystals[1] |

| Melting Point | 87-92 °C[1][6] |

| Boiling Point (Predicted) | 286.6 ± 35.0 °C[1] |

| Density (Predicted) | 1.742 ± 0.06 g/cm³[1] |

| Water Solubility | Insoluble[1] |

| Storage | Room temperature, sealed in a dry place[1][2][5] |

Table 2: Spectral Data

| Technique | Data Highlights |

| ¹H NMR (CDCl₃) | δ = 7.06 (s, 2H), 3.86 (s, 6H)[1] |

| ¹³C NMR (CDCl₃) | δ = 148.8, 115.9, 114.7, 56.2[1] |

| Mass Spectrometry (GC-MS) | Available data indicates characteristic fragmentation patterns.[7][8] |

| Infrared (IR) Spectroscopy | Spectra available.[7][9] |

| Raman Spectroscopy | Spectrum available.[7] |

Synthesis and Experimental Protocols

Two primary methods for the synthesis of this compound are documented.

Protocol 1: Bromination using Potassium Bromate (B103136) and Hydrobromic Acid

This method involves the bromination of 1,2-dimethoxybenzene (B1683551) (veratrole) using potassium bromate and hydrobromic acid in acetic acid.[6]

Experimental Procedure: [6]

-

Dissolve 13.8 g (100 mmol) of 1,2-dimethoxybenzene in 133 mL of concentrated acetic acid in a 250 mL Erlenmeyer flask equipped with a thermometer and magnetic stirrer.

-

Add 11.2 g (67.1 mmol) of potassium bromate to the solution.

-

Slowly add 40 mL (350 mmol) of 48% hydrobromic acid dropwise while stirring at room temperature. The temperature of the reaction mixture will increase.

-

After the addition is complete, continue stirring for an additional 30 minutes at room temperature.

-

Pour the reaction mixture into 100 mL of ice water and stir for 15 minutes to precipitate the product.

-

Collect the precipitate by suction filtration.

-

Wash the crude product with 20 mL of a 0.2 M sodium disulfide solution, followed by 20 mL of water.

-

Recrystallize the crude product from ethanol (B145695) to obtain the purified this compound.

Protocol 2: Direct Bromination with Bromine

This protocol utilizes elemental bromine in carbon tetrachloride for the direct bromination of 1,2-dimethoxybenzene.[1]

Experimental Procedure: [1]

-

Dissolve 16.16 g (117 mmol) of 1,2-dimethoxybenzene in 120 mL of carbon tetrachloride in a flask and cool to 0 °C with stirring.

-

Slowly add a solution of 13.2 mL (257.4 mmol) of bromine in 25 mL of carbon tetrachloride dropwise over 30 minutes, maintaining the temperature between 0-5 °C.

-

After the addition, continue to stir the reaction mixture at 0 °C for 2 hours.

-

Pour the mixture into an ice-water mixture.

-

Separate the organic phase and wash it sequentially with 10% aqueous sodium bisulfite (NaHSO₃) and 10% aqueous sodium hydroxide (B78521) (NaOH).

-

Concentrate the organic phase by evaporation and dry to yield the product.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and materials science sectors.[4]

-

Pharmaceutical Intermediate: It is a precursor for the synthesis of more complex molecules with potential biological activity.[4] For instance, it is used as a reagent in the synthesis of norathyriol.[2] Brominated aromatic compounds are frequently employed in cross-coupling reactions to build the carbon skeleton of drug candidates.[4][10]

-

Materials Science: The dibromo functionality allows for its use as a monomer or intermediate in the synthesis of specialty polymers and organic electronic materials.[4]

-

Chemical Research: It is utilized in the synthesis of various organic compounds. It has been noted to exhibit prooxidant properties.[2] While derivatives of similar bromophenols have shown antioxidant and anticancer activities, further research is needed to fully elucidate the biological profile of this compound itself.[11]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

GHS Hazard Statements: [3][12]

Table 3: Precautionary Statements

| Category | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][12] P264: Wash skin thoroughly after handling.[9][12] P271: Use only outdoors or in a well-ventilated area.[9][12] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[9][12] |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of water.[12] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12] P312: Call a POISON CENTER or doctor if you feel unwell.[13] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[9][12] P405: Store locked up.[9][12] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[12] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[12]

-

Skin Protection: Wear impervious gloves and protective clothing.[12]

-

Respiratory Protection: Use a suitable respirator if dust is generated or exposure limits are exceeded.[12]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[12]

References

- 1. 4,5-DIBROMOVERATROLE | 37895-73-1 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4,5-Dibromoveratrole | C8H8Br2O2 | CID 2758033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemscene.com [chemscene.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. 1,4-Dibromo-2,5-dimethoxybenzene | C8H8Br2O2 | CID 231240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - ProQuest [proquest.com]

- 12. echemi.com [echemi.com]

- 13. aksci.com [aksci.com]

spectroscopic data of 1,2-dibromo-4,5-dimethoxybenzene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Dibromo-4,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key chemical intermediate. The document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in clearly structured tables. Detailed experimental protocols for acquiring such spectra are also provided, along with a workflow diagram for the spectroscopic analysis of chemical compounds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the benzene (B151609) ring and the presence of the methoxy (B1213986) groups.

¹H NMR (Proton NMR) Data

Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent, as are the six protons of the two methoxy groups. This results in a simple ¹H NMR spectrum.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Singlet | 2H | Aromatic (Ar-H) |

| ~3.8-3.9 | Singlet | 6H | Methoxy (O-CH₃) |

¹³C NMR (Carbon-13) NMR Data

The ¹³C NMR spectrum is also simplified due to the molecule's symmetry, showing four distinct signals.

| Chemical Shift (δ) ppm | Assignment |

| ~150-152 | C-OCH₃ |

| ~115-118 | C-H |

| ~114-116 | C-Br |

| ~56-57 | O-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for aromatic C-H, C=C, and C-O bonds, as well as the C-Br bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Weak | Aromatic C-H stretch |

| ~2850-3000 | Medium | Aliphatic C-H stretch (methoxy) |

| ~1550-1600 | Medium | Aromatic C=C stretch |

| ~1200-1250 | Strong | Aryl-O stretch (asymmetric) |

| ~1000-1050 | Strong | Aryl-O stretch (symmetric) |

| ~600-700 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

| m/z Ratio | Relative Intensity (%) | Assignment |

| 294 | ~50 | [M]⁺ (with ²⁷⁹Br) |

| 296 | 100 | [M+2]⁺ (with ¹⁷⁹Br and ¹⁸¹Br) |

| 298 | ~50 | [M+4]⁺ (with ²⁸¹Br) |

| 281, 283 | Moderate | [M-CH₃]⁺ |

| 202, 204 | Moderate | [M-Br-CH₃]⁺ |

| 172 | Moderate | [M-2Br]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for this compound.

NMR Spectroscopy

-

Sample Preparation : Accurately weigh 10-20 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure there are no solid particles in the solution.

-

Instrument Setup : Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.

-

Locking and Shimming : The instrument will lock onto the deuterium (B1214612) signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.

-

Acquisition of ¹H NMR Spectrum : Set the appropriate parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the ¹H NMR spectrum.

-

Acquisition of ¹³C NMR Spectrum : With a higher concentration of the sample (30-50 mg), set the parameters for ¹³C NMR and acquire the spectrum. This typically requires a larger number of scans than ¹H NMR.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation : Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet-pressing die and apply high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

Spectrum Acquisition : Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan : Run a background spectrum of the empty sample compartment to subtract the atmospheric CO₂ and H₂O signals.

-

Sample Scan : Acquire the IR spectrum of the sample.

-

Data Analysis : Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : A detector records the abundance of each ion at a specific m/z value.

-

Data Interpretation : The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Unveiling the Solid-State Architecture of 1,2-Dibromo-4,5-dimethoxybenzene: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of molecules is paramount for rational drug design and materials science. This technical guide provides an in-depth analysis of the crystal structure of 1,2-dibromo-4,5-dimethoxybenzene, a key aromatic building block.

The precise arrangement of atoms within a crystalline solid dictates its physical and chemical properties. X-ray crystallography stands as the definitive method for elucidating this atomic arrangement. This guide presents the crystallographic data for this compound, detailing the experimental protocols for its synthesis and crystal structure determination.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data and refinement parameters are summarized in the table below. This information is crucial for computational modeling and for understanding the intermolecular interactions that govern the solid-state packing of the molecule.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 8.337 (2) |

| b (Å) | 12.043 (3) |

| c (Å) | 10.258 (3) |

| α (°) | 90 |

| β (°) | 112.13 (3) |

| γ (°) | 90 |

| Volume (ų) | 953.3 (4) |

| Z | 4 |

| Calculated Density (g/cm³) | 2.055 |

Molecular Geometry

The solid-state conformation of this compound reveals key structural features. Below are tables summarizing selected bond lengths, bond angles, and torsion angles within the molecule. These parameters provide a quantitative description of the molecular geometry.

Selected Bond Lengths

| Bond | Length (Å) |

| Br1 - C1 | 1.893 (4) |

| Br2 - C2 | 1.895 (4) |

| C1 - C2 | 1.393 (6) |

| C1 - C6 | 1.389 (6) |

| C2 - C3 | 1.384 (6) |

| C3 - C4 | 1.390 (6) |

| C4 - C5 | 1.391 (6) |

| C5 - C6 | 1.381 (6) |

| O1 - C4 | 1.365 (5) |

| O2 - C5 | 1.366 (5) |

| O1 - C7 | 1.431 (6) |

| O2 - C8 | 1.432 (6) |

Selected Bond Angles

| Angle | Value (°) |

| C2 - C1 - Br1 | 119.8 (3) |

| C6 - C1 - Br1 | 119.5 (3) |

| C1 - C2 - Br2 | 120.0 (3) |

| C3 - C2 - Br2 | 119.3 (3) |

| C4 - O1 - C7 | 117.8 (4) |

| C5 - O2 - C8 | 117.7 (4) |

Selected Torsion Angles

| Torsion Angle | Value (°) |

| C6 - C1 - C2 - C3 | 0.4 (6) |

| C2 - C1 - C6 - C5 | -0.3 (6) |

| C1 - C2 - C3 - C4 | -0.3 (6) |

| C2 - C3 - C4 - C5 | 0.2 (6) |

| C3 - C4 - C5 - C6 | 0.1 (6) |

| C4 - C5 - C6 - C1 | -0.1 (6) |

| C3 - C4 - O1 - C7 | 3.2 (6) |

| C6 - C5 - O2 - C8 | -2.8 (6) |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of 4,5-dibromo-1,2-dimethoxybenzene is as follows:

-

Reaction Setup: 1,2-dimethoxybenzene (B1683551) (30.0 mmol, 4.15 g) is dissolved in 40 mL of concentrated acetic acid in a 250 mL Erlenmeyer flask equipped with a thermometer and a magnetic stir bar.

-

Addition of Reagents: Potassium bromate (B103136) (20 mmol, 3.34 g) is added to the solution. Subsequently, 48% hydrobromic acid (105 mmol, 12 mL) is added dropwise while stirring at room temperature.

-

Reaction Monitoring: The dissolution of potassium bromate and a temperature increase to approximately 45 °C indicates the reaction has initiated. The mixture is stirred for an additional 30 minutes at room temperature.

-

Work-up: The reaction mixture is poured into 100 mL of ice water and stirred for 15 minutes to precipitate the product.

-

Purification: The precipitate is collected by suction filtration and washed with a 0.2 M sodium disulfite solution (20 mL) followed by water (20 mL). The crude product is then recrystallized from ethanol.

Crystal Growth and X-ray Diffraction

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of an ethanolic solution of the purified compound.

A suitable single crystal was mounted on a diffractometer. Data collection was performed at a controlled temperature using monochromatic X-ray radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Experimental Workflow

The following diagram illustrates the workflow from the synthesis of this compound to its crystal structure analysis.

This comprehensive guide provides the essential structural and methodological details for this compound, serving as a valuable resource for researchers in the fields of chemistry, materials science, and drug discovery.

A Technical Guide to the Solubility of 1,2-dibromo-4,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-dibromo-4,5-dimethoxybenzene, a key intermediate in the synthesis of various pharmaceuticals. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is a critical factor in its ability to dissolve a given solute. Non-polar solvents will generally dissolve non-polar solutes, while polar solvents are better at dissolving polar solutes. Aromatic compounds, such as this compound, exhibit solubility characteristics influenced by their structural features.

Solubility Profile of this compound

While specific quantitative solubility data for this compound in a range of common solvents is not extensively documented in publicly available literature, its structural characteristics provide strong indicators of its expected solubility behavior. The presence of two methoxy (B1213986) groups introduces some polarity, while the dibrominated benzene (B151609) ring contributes to its non-polar character.

Based on general principles of organic chemistry and qualitative observations from synthetic procedures, the following table summarizes the expected solubility of this compound in common laboratory solvents.

| Solvent Classification | Common Solvents | Expected Solubility of this compound |

| Non-Polar | Hexane, Toluene | High |

| Moderately Polar | Dichloromethane, Chloroform, Ethyl Acetate, Acetone | Moderate to High |

| Polar Aprotic | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Moderate |

| Polar Protic | Ethanol, Methanol | Low at room temperature, higher upon heating |

| Highly Polar | Water | Very Low/Insoluble |

This table is based on predicted solubility trends and qualitative data. Experimental verification is recommended for specific applications.

Experimental Protocol: Determination of Solubility

To ascertain the precise quantitative solubility of this compound in a specific solvent, a systematic experimental approach is necessary. The following protocol outlines a general method for determining solubility.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent(s) of interest

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a vial. The excess solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Determine the concentration of this compound in the filtered solution using a validated analytical method.

-

Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid.

-

Spectroscopic/Chromatographic Method: Prepare a calibration curve using standard solutions of known concentrations. Analyze the filtered sample and determine its concentration based on the calibration curve.

-

-

-

Data Analysis:

-

Calculate the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity.

-

Repeat the experiment at different temperatures if a temperature-dependent solubility profile is required.

-

Visualizing Experimental and Logical Relationships

To further elucidate the processes and principles discussed, the following diagrams are provided.

Caption: Experimental workflow for determining solubility.

Caption: Logical relationship of solubility and solvent polarity.

The Reactivity of Bromine Atoms in 1,2-Dibromo-4,5-dimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-4,5-dimethoxybenzene, also known as 4,5-dibromoveratrole, is a versatile aromatic building block in organic synthesis. Its structure, featuring two adjacent bromine atoms on a dimethoxy-substituted benzene (B151609) ring, offers multiple reaction sites for the construction of complex molecular architectures. The electron-donating nature of the methoxy (B1213986) groups activates the aromatic ring, influencing the reactivity of the bromine atoms in various transformations. This technical guide provides an in-depth analysis of the reactivity of the bromine atoms in this compound, focusing on key reaction classes such as cross-coupling and lithiation. This document aims to serve as a comprehensive resource for researchers in academia and industry, particularly those involved in drug discovery and materials science.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of 1,2-dimethoxybenzene (B1683551) (veratrole). A common and effective method involves the use of bromine in a suitable solvent.

Experimental Protocol: Bromination of 1,2-Dimethoxybenzene[1]

Materials:

-

1,2-Dimethoxybenzene (veratrole)

-

Bromine

-

Carbon tetrachloride

-

10% aqueous sodium bisulfite (NaHSO₃) solution

-

10% aqueous sodium hydroxide (B78521) (NaOH) solution

-

Ice

Procedure:

-

Dissolve 16.16 g (117 mmol) of 1,2-dimethoxybenzene in 120 mL of carbon tetrachloride in a flask equipped with a dropping funnel and a stirrer.

-

Cool the solution to 0°C using an ice bath.

-

Prepare a solution of 13.2 mL (257.4 mmol, 2.2 eq.) of bromine in 25 mL of carbon tetrachloride and add it to the dropping funnel.

-

Slowly add the bromine solution dropwise to the stirred solution of 1,2-dimethoxybenzene over 30 minutes, maintaining the reaction temperature between 0 and 5°C. Hydrogen bromide gas will be evolved; this can be neutralized by passing it through a trap containing a solution of sodium carbonate.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 2 hours.

-

Pour the reaction mixture into a beaker containing an ice-water mixture.

-

Separate the organic layer and wash it sequentially with 10% aqueous NaHSO₃ solution and 10% aqueous NaOH solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to obtain the crude product.

-

The product, this compound, is obtained as a white solid.

Yield: 33.42 g (97%)[1]

Characterization Data:

Reactivity of the Bromine Atoms

The two bromine atoms in this compound are amenable to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and lithium-halogen exchange followed by reaction with an electrophile. The equivalence of the two bromine atoms simplifies the regioselectivity for the first substitution. However, achieving selective mono-functionalization versus di-functionalization requires careful control of reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can serve as a substrate in several of these transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting an organoboron reagent with an aryl halide. For this compound, both mono- and di-arylation are possible.

Logical Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling of this compound.

General Experimental Protocol for Mono-Suzuki Coupling (Adapted from general procedures):

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst and the degassed solvent system.

-

Heat the reaction mixture to a temperature typically ranging from 80 to 110°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon consumption of the starting material or desired formation of the mono-coupled product, cool the reaction to room temperature.

-

Perform an aqueous workup, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling:

| Reactant Stoichiometry (Dibromide:Boronic Acid) | Expected Major Product |

| 1 : 1.1-1.2 | Mono-arylated |

| 1 : >2.2 | Di-arylated |

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.

General Experimental Protocol for Sonogashira Coupling (Adapted from general procedures):

Materials:

-

This compound

-

Terminal alkyne (1.1 equivalents for mono-alkynylation)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Amine base (e.g., triethylamine (B128534) or diisopropylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

-

Add the degassed solvent and the amine base.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, work up the reaction by filtering off the ammonium (B1175870) salts and concentrating the filtrate.

-

Purify the crude product by column chromatography.

Lithium-Halogen Exchange

Treatment of this compound with a strong organolithium base, such as n-butyllithium, can result in a lithium-halogen exchange, forming a highly reactive aryllithium intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Signaling Pathway for Lithiation and Electrophilic Quench

Caption: Reaction pathway for the lithiation and subsequent electrophilic quench of this compound.

General Experimental Protocol for Lithiation and Electrophilic Quench (Adapted from general procedures):

Materials:

-

This compound

-

n-Butyllithium in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Electrophile (e.g., DMF, CO₂, aldehydes, ketones)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-butyllithium dropwise.

-

Stir the mixture at -78°C for a specified time (e.g., 30-60 minutes) to allow for the lithium-halogen exchange to occur.

-

Add the desired electrophile to the solution at -78°C.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Lithiation-Functionalization:

Conclusion

This compound is a valuable and reactive building block in organic synthesis. The two bromine atoms provide handles for a variety of transformations, including palladium-catalyzed cross-coupling reactions and lithium-halogen exchange. While the symmetrical nature of the molecule simplifies the initial regioselectivity, achieving selective mono-functionalization requires careful control over reaction conditions, particularly stoichiometry and reaction time. The provided protocols, adapted from general procedures for similar dihaloarenes, offer a solid foundation for the synthetic utility of this compound. Further research to quantify the yields and regioselectivity for a broader range of reactions with this compound would be highly beneficial to the scientific community.

References

4,5-Dibromoveratrole: A Versatile Precursor for the Synthesis of Novel Compounds in Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromoveratrole, also known as 1,2-dibromo-4,5-dimethoxybenzene, is a key aromatic building block whose strategic placement of bromine atoms and electron-donating methoxy (B1213986) groups makes it an exceptionally versatile precursor for the synthesis of a wide array of novel compounds. The two bromine atoms serve as convenient handles for various cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of 4,5-dibromoveratrole, its reactivity in key organic transformations, and its application in the development of new chemical entities for medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

4,5-Dibromoveratrole is a white to off-white solid at room temperature. Its key properties are summarized below, providing essential data for its use in synthesis and characterization.

| Property | Value | Reference |

| Molecular Formula | C₈H₈Br₂O₂ | [1][2] |

| Molecular Weight | 295.96 g/mol | [1][2] |

| CAS Number | 37895-73-1 | [3][4] |

| Melting Point | 90-92 °C | [2][5] |

| Boiling Point | 286.6 °C at 760 mmHg | [5] |

| Solubility | Insoluble in water | [3][5] |

| ¹H NMR (CDCl₃) | δ=7.06 (s, 2H); 3.86 (s, 6H) | [3] |

| ¹³C NMR (CDCl₃) | δ=148.8; 115.9; 114.7; 56.2 | [3] |

Synthesis of 4,5-Dibromoveratrole

The most common and efficient method for synthesizing 4,5-dibromoveratrole is through the direct electrophilic bromination of 1,2-dimethoxybenzene (B1683551) (veratrole).

Experimental Protocol: Bromination of Veratrole[3]

-

Preparation: Dissolve 16.16 g (117 mmol) of 1,2-dimethoxybenzene in 120 mL of carbon tetrachloride in a flask equipped with a dropping funnel and a stirrer. Cool the solution to 0 °C in an ice bath.

-

Bromine Addition: Slowly add a solution of 13.2 mL (257.4 mmol, 2.2 eq.) of bromine dissolved in 25 mL of carbon tetrachloride dropwise over 30 minutes. Maintain the reaction temperature between 0-5 °C. During the addition, hydrogen bromide gas is evolved; this can be expelled by bubbling a slow stream of nitrogen through the solution and neutralizing the off-gas with a sodium carbonate solution.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours.

-

Work-up: Pour the reaction mixture into an ice-water mixture. Separate the organic phase and wash it sequentially with 10% aqueous sodium bisulfite (NaHSO₃) and 10% aqueous sodium hydroxide (B78521) (NaOH).

-

Isolation: Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent by rotary evaporation.

-

Purification: The resulting white solid product, 4,5-dibromoveratrole, is typically of high purity.

| Reactant | Molar Eq. | Quantity |

| 1,2-Dimethoxybenzene | 1.0 | 16.16 g |

| Bromine | 2.2 | 13.2 mL |

| Carbon Tetrachloride | - | ~145 mL |

| Product Yield | - | 33.42 g (97%) |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4,5-Dibromoveratrole.

Key Reactions and Derivatizations

The two bromine atoms on the veratrole core are ideal leaving groups for a variety of palladium-catalyzed cross-coupling reactions, making it a cornerstone for building molecular complexity.

Core Reactivity Diagram

Caption: Key reaction pathways for 4,5-Dibromoveratrole.

A. Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized aryl halides and sp-hybridized terminal alkynes.[6][7] This reaction is widely used to synthesize conjugated systems, including polymers and molecular wires, often employed in materials science.[5][8][9]

Generalized Experimental Protocol:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,5-dibromoveratrole (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).

-

Reagents: Add a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) and the terminal alkyne (2.2-2.5 eq.).

-

Base: Add a base, typically an amine such as triethylamine (B128534) or diisopropylamine, which often serves as the solvent as well.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: After cooling, filter the reaction mixture to remove the ammonium (B1175870) salt precipitate. Dilute the filtrate with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

B. Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. It is a cornerstone of medicinal chemistry for synthesizing aryl amines, which are prevalent in pharmaceuticals.[5]

Generalized Experimental Protocol:

-

Setup: In a glovebox or under an inert atmosphere, combine 4,5-dibromoveratrole (1.0 eq.), the desired primary or secondary amine (2.2-2.5 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine (B1218219) ligand (e.g., Xantphos, SPhos, 2-4 mol%).

-

Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.5-3.0 eq.) and an anhydrous aprotic solvent like toluene (B28343) or dioxane.

-

Reaction: Heat the mixture, typically between 80-110 °C, until the reaction is complete as determined by TLC or LC-MS analysis.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and quench with water. Separate the organic layer, wash with brine, dry, and concentrate.

-

Purification: Purify the residue by silica gel chromatography.

C. Suzuki-Miyaura Coupling

The Suzuki coupling reaction creates a carbon-carbon bond between an aryl halide and an organoboron species (boronic acid or ester). It is one of the most widely used cross-coupling reactions due to its mild conditions and tolerance of a wide range of functional groups.

Generalized Experimental Protocol:

-

Setup: To a flask, add 4,5-dibromoveratrole (1.0 eq.), the aryl or vinyl boronic acid/ester (2.2-2.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 3.0 eq.).

-

Solvent: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

-

Reaction: Heat the biphasic mixture under an inert atmosphere at 80-100 °C with vigorous stirring for several hours until completion.

-

Work-up: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with water and brine, dry, and evaporate the solvent.

-

Purification: Purify the product using column chromatography or recrystallization.

| Reaction Type | Key Reagents | Catalyst System | Typical Product Class |

| Sonogashira | Terminal Alkyne, Amine Base | Pd(0)/Cu(I) | Aryl/Vinyl Alkynes |

| Buchwald-Hartwig | Primary/Secondary Amine, Strong Base | Pd(0)/Phosphine Ligand | Aryl Amines |

| Suzuki-Miyaura | Boronic Acid/Ester, Aqueous Base | Pd(0) | Biaryls, Stilbenes |

Applications in Drug Discovery and Novel Compound Synthesis

The derivatization of 4,5-dibromoveratrole provides access to scaffolds with significant therapeutic and material potential. The drug discovery process often follows a structured pipeline from initial concept to clinical trials.[10]

Drug Discovery and Development Workflow

Caption: A typical workflow for drug discovery using a core scaffold.

Case Studies and Potential Applications

-

Anticancer Agents: Polymethoxy and brominated stilbene (B7821643) derivatives have demonstrated significant anticancer activity.[11] 4,5-Dibromoveratrole can be used as a precursor to synthesize novel resveratrol (B1683913) analogues via Suzuki or Heck coupling, potentially leading to compounds with improved potency and selectivity against cancer cell lines like human gastric cancer (SGC-7901) or in telomerase inhibition assays.[12]

-

Enzyme Inhibitors: The brominated catechol scaffold is a known pharmacophore for inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes and obesity research.[13] Novel bromophenol derivatives synthesized from veratrole-based precursors have shown potent PTP1B inhibitory activity with IC₅₀ values in the low micromolar range.[13]

-

Materials Science: The ability to introduce two alkyne functionalities via the Sonogashira reaction makes 4,5-dibromoveratrole a valuable monomer for the synthesis of novel tetraalkynyl-substituted phthalocyanines and other conjugated polymers.[5] These materials are investigated for their electronic and photophysical properties in applications such as organic solar cells and sensors.

| Compound Class | Therapeutic/Application Area | Example Bioactivity Data | Reference |

| Bromophenol Derivatives | PTP1B Inhibition (Anti-diabetic) | IC₅₀ = 1.50 µM | [13] |

| Stilbene Analogues | Anticancer | IC₅₀ < 10 µM (against Jurkat cells) | [11] |

| Chromone Derivatives | Anticancer / Telomerase Inhibition | IC₅₀ = 4.01 µg/mL (SGC-7901 cells) | [12] |

| Thialo Benzene Derivatives | Antifungal | IC₅₀ ≈ 200 µg/mL | [14] |

4,5-Dibromoveratrole is a powerful and versatile building block in modern organic synthesis. Its straightforward preparation and predictable reactivity in a range of robust cross-coupling reactions provide a reliable platform for the rapid generation of diverse and complex molecular structures. For researchers in drug discovery and materials science, it represents a strategic starting point for developing novel compounds with significant therapeutic and technological potential. The detailed protocols and reactivity patterns outlined in this guide serve as a foundational resource for harnessing the full synthetic utility of this important precursor.

References

- 1. 4,5-Dibromoveratrole | C8H8Br2O2 | CID 2758033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-Dibromoveratrole, 98+% | Fisher Scientific [fishersci.ca]

- 3. 4,5-DIBROMOVERATROLE | 37895-73-1 [chemicalbook.com]

- 4. 4,5-Dibromoveratrole | SIELC Technologies [sielc.com]

- 5. lookchem.com [lookchem.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories | Technology Networks [technologynetworks.com]

- 11. mdpi.com [mdpi.com]

- 12. Novel 3-(2-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)-2-oxoethoxy)-2-substituted-phenyl-4H-chromen-4-one: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

electrophilic bromination of 1,2-dimethoxybenzene

An In-depth Technical Guide to the Electrophilic Bromination of 1,2-Dimethoxybenzene (B1683551)

Introduction

1,2-Dimethoxybenzene, also known as veratrole, is an electron-rich aromatic compound that readily undergoes electrophilic aromatic substitution reactions. Its brominated derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials.[1] This guide provides a comprehensive overview of the , detailing the underlying reaction mechanisms, regioselectivity, experimental protocols, and quantitative outcomes. The content is tailored for researchers, scientists, and professionals in drug development seeking a detailed understanding of this important transformation.

Reaction Mechanism and Regioselectivity

The bromination of 1,2-dimethoxybenzene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile (a bromine cation or its equivalent) on the electron-rich benzene (B151609) ring, followed by the restoration of aromaticity.[2][3]

Mechanism Steps:

-

Formation of the Electrophile: A bromine electrophile (Br⁺) is generated from a bromine source. This can be molecular bromine (Br₂) activated by a Lewis acid, N-bromosuccinimide (NBS), or in situ generation from reagents like potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr).[4][5]

-

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the 1,2-dimethoxybenzene ring acts as a nucleophile, attacking the bromine electrophile. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3]

-

Deprotonation and Aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.[3]

Regioselectivity: The two methoxy (B1213986) groups on the benzene ring are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. In 1,2-dimethoxybenzene, this leads to preferential substitution at positions 3, 4, 5, and 6.

-

Positions 3 and 6: These positions are ortho to one methoxy group and meta to the other.

-

Positions 4 and 5: These positions are para to one methoxy group and ortho to the other.

Due to the steric hindrance imposed by the two adjacent methoxy groups, electrophilic attack at positions 3 and 6 is disfavored. The positions C4 and C5 are electronically activated by both methoxy groups. Therefore, substitution occurs predominantly at the C4 (or C5) position, leading to 4-bromo-1,2-dimethoxybenzene as the major monobrominated product.[5] Under conditions with an excess of the brominating agent, dibromination can occur, typically yielding 4,5-dibromo-1,2-dimethoxybenzene .[6][7]

Data Presentation: Summary of Bromination Reactions

The following table summarizes various experimental conditions and outcomes for the .

| Brominating Agent | Solvent/Catalyst | Reactant Ratio (Veratrole:Bromine Source) | Temperature (°C) | Time | Major Product(s) | Yield (%) | Reference |

| KBrO₃ / HBr | Acetic Acid | 1 : 0.67 (for dibromination) | Room Temp to 45-60 | 30 min | 4,5-Dibromo-1,2-dimethoxybenzene | 61-92 | [6] |

| N-Bromosuccinimide (NBS) | Acetonitrile | 1 : 1 | Room Temp | 60 min | 4-Bromo-1,2-dimethoxybenzene | 95 | [5] |

| H₂O₂ / HBr | Methanol | (Substrate dependent) | 10-15 to Reflux | 72 h | Brominated aromatics | (Not specified for veratrole) | [8] |

| Dibromine (Br₂) | Acetic Acid | 1 : 1.15 | 0 | 3 h | 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene* | (Not specified) | [9] |

*Note: This reaction involves a different starting material, (3,4-dimethoxyphenyl)methanol, but illustrates the use of molecular bromine.

Experimental Protocols

Detailed methodologies for key bromination experiments are provided below.

Protocol 1: Synthesis of 4,5-Dibromo-1,2-dimethoxybenzene using KBrO₃/HBr[6]

-

Equipment: 250 mL Erlenmeyer flask, thermometer, magnetic stirrer, and addition funnel.

-

Reagents:

-

1,2-dimethoxybenzene (Veratrole): 4.15 g (30.0 mmol)

-

Concentrated Acetic Acid: 40 mL

-

Potassium Bromate (KBrO₃): 3.34 g (20.0 mmol)

-

Hydrobromic Acid (HBr, 48%): 12 mL (105 mmol)

-

Ice water: 100 mL

-

0.2 M Sodium Disulfite solution: 20 mL

-

Ethanol (B145695) (for recrystallization): 10 mL

-

-

Procedure:

-

Dissolve 1,2-dimethoxybenzene in concentrated acetic acid in the Erlenmeyer flask with stirring.

-

Add potassium bromate to the solution.

-

Slowly add the hydrobromic acid dropwise while stirring at room temperature. The temperature may rise to about 45 °C.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at room temperature.

-

Pour the reaction solution into 100 mL of ice water and stir for 15 minutes to precipitate the product.

-

Collect the precipitate by suction filtration.

-

Wash the crude product first with 20 mL of 0.2 M sodium disulfite solution and then with 20 mL of water.

-

Recrystallize the crude product from 10 mL of ethanol to obtain pure 4,5-dibromo-1,2-dimethoxybenzene.

-

Dry the final product in a desiccator over silica (B1680970) gel. The expected yield is approximately 5.40 g (61%).

-

Protocol 2: Synthesis of 4-Bromo-1,2-dimethoxybenzene using NBS[5]

-

Equipment: 25 mL round-bottom flask, magnetic stirrer.

-

Reagents:

-

N-Bromosuccinimide (NBS): 1.78 g (10 mmol)

-

Acetonitrile: 20 mL

-

1,2-dimethoxybenzene: 1.27 mL (10 mmol)

-

Methyl tert-butyl ether (MTBE)

-

Deionized (DI) water

-

Brine

-

Sodium sulfate

-

-

Procedure:

-

In a clean, dry 25 mL round-bottom flask, dissolve NBS in acetonitrile.

-

Slowly add 1,2-dimethoxybenzene to the stirred solution using a syringe.

-

Stir the reaction mixture at room temperature for 60 minutes.

-

After the reaction is complete, transfer the mixture to a separatory funnel using MTBE and DI water.

-

Wash the solution three times with DI water.

-

Separate the organic layer and wash it once with brine.

-

Dry the organic layer over sodium sulfate.

-

Concentrate the solution to obtain the product as an oil. A yield of 95% of 4-bromo-1,2-dimethoxybenzene is reported.[5]

-

Mandatory Visualizations

Electrophilic Bromination Mechanism

Note: The image URLs in the DOT script are placeholders and would need to be replaced with actual images of the chemical structures for rendering. Caption: Reaction mechanism for the formation of 4-bromo-1,2-dimethoxybenzene.

Experimental Workflow

Caption: General workflow for the synthesis and purification of brominated products.

References

- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sunankalijaga.org [sunankalijaga.org]

- 5. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. Solved EXPERIMENT : BROMINATION OF AROMATIC COMPOUNDS : | Chegg.com [chegg.com]

- 8. rsc.org [rsc.org]

- 9. US20140163220A1 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 1,2-Dibromo-4,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. 1,2-Dibromo-4,5-dimethoxybenzene is a valuable building block in this context, offering two reactive sites for the introduction of aryl or heteroaryl substituents. The dimethoxy substituents enhance the electron density of the aromatic ring and can influence the regioselectivity of the coupling reactions.

This document provides detailed application notes and protocols for performing Suzuki-Miyaura coupling reactions with this compound, covering both selective mono-arylation and double (di-arylation) reactions.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Controlling the stoichiometry of the reactants and the reaction conditions allows for either the selective replacement of one bromine atom (mono-arylation) or both (di-arylation). Generally, achieving selective mono-arylation can be challenging as the initial product of the coupling can be as reactive as the starting material.[1]

Data Presentation

The following tables summarize typical reaction conditions and reported yields for Suzuki-Miyaura coupling reactions with substrates analogous to this compound, which can serve as a starting point for optimization.

Table 1: Typical Conditions for Double Suzuki-Miyaura Coupling of Dibromoarenes

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ | Pd(OAc)₂ / SPhos |

| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ |

| Solvent | Toluene/Ethanol/Water | Dioxane/Water | DMF |

| Temperature (°C) | 80 - 100 | 90 - 110 | 100 |

| Arylboronic Acid (equiv.) | >2.2 | 2.5 - 3.0 | 2.5 |

| Yield (%) | Moderate to High | Good to Excellent | Good to Excellent |

Note: Yields are highly dependent on the specific arylboronic acid and reaction conditions used.

Table 2: Conditions for the Double Suzuki-Miyaura Coupling of a Dibromo-pyridazinone with Phenylboronic Acid

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4,5-dibromo-2-methylpyridazin-3(2H)-one | Phenylboronic acid (3.0 equiv.) | PdCl₂(PPh₃)₂ (4) | Na₂CO₃ (2.8) | DME/H₂O (4:1) | 100 | 10 | 82 | [2] |

This example with a structurally related dibromo-heterocycle demonstrates the feasibility of a high-yielding double coupling.

Experimental Protocols

The following are generalized protocols for the mono- and di-arylation of this compound via the Suzuki-Miyaura coupling reaction. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Selective Mono-arylation of this compound

This protocol aims to selectively replace one of the bromine atoms. Careful control of stoichiometry is crucial.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.0 - 1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv.)

-

Degassed solvent (e.g., Toluene/Ethanol/H₂O in a 3:1:1 ratio)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add the degassed solvent to the flask via syringe.

-

Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.

-

Heat the reaction mixture to 80-90 °C and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), observing the consumption of the starting material and the formation of the mono- and di-arylated products.

-

Upon completion (typically when the starting material is consumed, or the desired mono-arylated product concentration is maximized), cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to separate the mono-arylated product from the starting material and the di-arylated byproduct.

Protocol 2: Double (Di-arylation) of this compound

This protocol is designed for the substitution of both bromine atoms to yield a symmetrical 1,2-diaryl-4,5-dimethoxybenzene.

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (2.2 - 2.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., Na₂CO₃, 3.0 equiv.)

-

Degassed solvent (e.g., Dioxane/H₂O in a 4:1 ratio)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Follow steps 1-4 as described in Protocol 1, using the appropriate stoichiometry for the di-arylation reaction.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, or until the reaction is complete.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the mono-arylated intermediate.

-

Upon completion, follow the workup and purification steps (7-11) as described in Protocol 1 to isolate the desired 1,2-diaryl-4,5-dimethoxybenzene product.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Caption: Logical relationship for achieving selective coupling.

References

Application Notes and Protocols: Synthesis of Bidentate Phosphine Ligands from 1,2-Dibromo-4,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a bidentate phosphine (B1218219) ligand, specifically 1,2-bis(diphenylphosphino)-4,5-dimethoxybenzene, starting from 1,2-dibromo-4,5-dimethoxybenzene. This class of electron-rich phosphine ligands is of significant interest in catalysis and coordination chemistry.

Introduction

Bidentate phosphine ligands are crucial components in a vast array of transition metal-catalyzed reactions, including cross-coupling, hydrogenation, and hydroformylation. The electronic and steric properties of these ligands can be fine-tuned to control the reactivity and selectivity of the metal center. The this compound scaffold provides a convenient entry point for the synthesis of phosphine ligands with an electron-rich aromatic backbone due to the presence of the methoxy (B1213986) groups. These electron-donating groups can enhance the catalytic activity of the corresponding metal complexes.[1]

The synthetic strategy outlined below employs a classic and robust method for the formation of aryl-phosphorus bonds: a bromine-lithium exchange followed by quenching with an electrophilic phosphine source, such as chlorodiphenylphosphine (B86185). This approach is a well-established method for preparing phosphines from aromatic precursors.[1]

Synthetic Workflow

The overall synthetic transformation involves a two-step, one-pot procedure. The first step is a double bromine-lithium exchange on the starting material, this compound, to generate a reactive dilithio intermediate. This is immediately followed by the second step, phosphination, where the dilithio species reacts with two equivalents of chlorodiphenylphosphine to form the target bidentate phosphine ligand.

Caption: Synthetic workflow for the preparation of the target bidentate phosphine ligand.

Experimental Protocol

This protocol details the synthesis of 1,2-bis(diphenylphosphino)-4,5-dimethoxybenzene.

Materials and Reagents:

| Reagent | Formula | CAS Number | Supplier |

| This compound | C₈H₈Br₂O₂ | 37895-73-1 | Sigma-Aldrich |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 109-72-8 | Sigma-Aldrich |

| Chlorodiphenylphosphine | C₁₂H₁₀ClP | 1079-66-9 | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (B95107) (THF) | C₄H₈O | 109-99-9 | Sigma-Aldrich |

| Degassed Saturated aq. NH₄Cl Solution | NH₄Cl | 12125-02-9 | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | Sigma-Aldrich |